molecular formula C25H25N5O3 B2417296 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896291-77-3

3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2417296
CAS No.: 896291-77-3
M. Wt: 443.507
InChI Key: MOAOTYNFXQFVBE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has an imidazo[2,1-f]purine core, which is a type of purine. Purines are aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . This compound also contains a phenyl group and a tolyl group, which are both types of aromatic hydrocarbons .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[2,1-f]purine core and the attachment of the phenyl and tolyl groups. The tolyl group could potentially be attached via a reaction known as Williamson etherification .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazo[2,1-f]purine core would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

As an organic compound, this substance could potentially undergo a variety of chemical reactions. The presence of the imidazo[2,1-f]purine core, phenyl group, and tolyl group could all influence the types of reactions that the compound can participate in .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazo[2,1-f]purine core, phenyl group, and tolyl group could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study focused on the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including long-chain arylpiperazines linked to tricyclic derivatives of theophylline, revealing their potential as anxiolytic/antidepressant agents (Zagórska et al., 2009).

Antidepressant and Anxiolytic Potential

  • Another research synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, identifying compounds with antidepressant and anxiolytic potential in mouse models (Zagórska et al., 2016).

Biological Evaluation for Receptor Antagonism

  • New 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones were synthesized, with some identified as potent and selective A3 adenosine receptor antagonists, indicating therapeutic potential in various conditions (Baraldi et al., 2005).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

2-(2-ethoxyethyl)-4-methyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-4-33-14-13-28-23(31)21-22(27(3)25(28)32)26-24-29(21)16-20(18-10-6-5-7-11-18)30(24)19-12-8-9-17(2)15-19/h5-12,15-16H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAOTYNFXQFVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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